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Compound of Interest

Compound Name: AKOS B018304

Cat. No.: B1586663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AKOS B018304 is a small molecule with the CAS number 6308-22-1.[1][2][3][4][5] It is

recognized for its dual inhibitory action against two distinct biological targets: the non-structural

protein 2 (nsP2) protease of the Chikungunya virus (CHIKV) and the human transcription factor

delta-FosB (ΔFosB).[1][6] This unique profile positions AKOS B018304 as a valuable chemical

probe for studying the replication of alphaviruses and the molecular mechanisms underlying

chronic neuropsychiatric conditions. This guide provides a comprehensive overview of its

chemical properties, biological activities, and the experimental protocols used for its

characterization.

Chemical Properties
AKOS B018304, also known by its synonyms (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-

thiazol-4(5H)-one, C6, and NSC 43396, is an arylalkylidene derivative of 1,3-thiazolidin-4-one.

[2][3][6] Its fundamental chemical and physical properties are summarized in the table below.
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Property Value Reference

CAS Number 6308-22-1 [1][2][3][4][5]

Molecular Formula C10H6N2O3S2 [1]

Molecular Weight 266.29 g/mol [1]

IUPAC Name

(5Z)-5-[(2-

nitrophenyl)methylidene]-2-

sulfanylidene-1,3-thiazolidin-4-

one

[3]

SMILES
O=C1N=C(S)S/C1=C\C2=CC=

CC=C2--INVALID-LINK--=O
[1]

Appearance Solid powder [1]

Purity >98% [1]

Solubility Soluble in DMSO [1]

Storage

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C

[1]

Biological Activity and Mechanism of Action
Anti-Chikungunya Virus Activity
AKOS B018304 has demonstrated potent inhibitory activity against the Chikungunya virus in

cell-based assays.[1][2][7] The proposed mechanism of action is the inhibition of the viral nsP2

protease. This enzyme is crucial for the cleavage of the viral polyprotein into individual non-

structural proteins, which are essential for the replication of the virus. By inhibiting nsP2

protease, AKOS B018304 effectively halts the viral life cycle.

Quantitative Data: Anti-Chikungunya Virus Activity
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Parameter Value Cell Line Assay

EC50 4.2 µM Vero

Cytopathic Effect

(CPE) Reduction

Assay

Data sourced from a study on thiazolidone derivatives as inhibitors of the Chikungunya virus,

where AKOS B018304 was referred to as compound 8.

Inhibition of ΔFosB
AKOS B018304 has also been identified as an allosteric inhibitor of the transcription factor

ΔFosB.[6] ΔFosB is a highly stable protein that accumulates in the brain's reward circuitry upon

chronic exposure to stimuli such as drugs of abuse, stress, and certain medications. It plays a

key role in the long-term adaptations that contribute to addiction and other neuropsychiatric

disorders. AKOS B018304 disrupts the binding of ΔFosB to its DNA targets, thereby

modulating the expression of downstream genes.[6]

Quantitative Data: ΔFosB Inhibition

Parameter Value Assay

IC50 10.1 µM

Fluorescence Polarization

Assay (disruption of ΔFosB

binding to TMR-cdk5)

Data sourced from a study identifying allosteric inhibitors of ΔFosB, where AKOS B018304
was likely referred to as compound C6.[6]

Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay for Anti-
Chikungunya Virus Activity
This assay is designed to quantify the ability of a compound to protect cells from the virus-

induced cell death (cytopathic effect).
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Methodology:

Cell Culture: Vero cells are seeded in 96-well plates and cultured until they form a confluent

monolayer.

Compound Preparation: A stock solution of AKOS B018304 is prepared in DMSO and then

serially diluted to various concentrations in the cell culture medium.

Infection: The cell culture medium is removed from the wells, and the cells are washed. The

cells are then infected with a predetermined titer of Chikungunya virus (LR2006_OPY1

strain) in the presence of the different concentrations of AKOS B018304. Control wells with

virus only (no compound) and cells only (no virus, no compound) are also included.

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that

allows for the development of a clear cytopathic effect in the virus control wells (typically 3-4

days).

Quantification of CPE: The cytopathic effect is quantified by staining the remaining viable

cells with a crystal violet solution. The dye is then solubilized, and the absorbance is read at

a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated for each compound concentration

relative to the cell control. The EC50 value, which is the concentration of the compound that

protects 50% of the cells from virus-induced death, is then determined by non-linear

regression analysis.

Fluorescence Polarization Assay for ΔFosB Inhibition
This assay measures the disruption of the interaction between ΔFosB and its DNA binding

partner.

Methodology:

Reagents:

Purified recombinant ΔFosB protein.
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A fluorescently labeled DNA oligonucleotide containing the ΔFosB binding site (e.g., TMR-

cdk5).

AKOS B018304 dissolved in DMSO.

Assay buffer.

Assay Procedure:

The assay is performed in a low-volume black microplate.

A fixed concentration of the fluorescently labeled DNA probe is mixed with a fixed

concentration of the ΔFosB protein in the assay buffer. This mixture is incubated to allow

for binding, resulting in a high fluorescence polarization signal.

AKOS B018304 is added to the wells at various concentrations.

The plate is incubated to allow the compound to interact with the protein-DNA complex.

Measurement: The fluorescence polarization of each well is measured using a suitable plate

reader. A decrease in the polarization signal indicates the displacement of the fluorescent

DNA probe from the ΔFosB protein.

Data Analysis: The IC50 value, the concentration of AKOS B018304 that causes a 50%

reduction in the fluorescence polarization signal, is calculated by fitting the data to a dose-

response curve.

Visualizations
Proposed Mechanism of Action: Anti-Chikungunya Virus
Activity
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Caption: Inhibition of Chikungunya virus replication by AKOS B018304.

Proposed Mechanism of Action: ΔFosB Inhibition
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Caption: Allosteric inhibition of ΔFosB-mediated transcription by AKOS B018304.

Experimental Workflow: CPE Reduction Assay
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Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Thiazolidone derivatives as inhibitors of chikungunya virus - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. pubs.vensel.org [pubs.vensel.org]

6. Transcriptional mechanisms of addiction: role of ΔFosB - PMC [pmc.ncbi.nlm.nih.gov]

7. Small Molecule Screening Identifies Regulators of the Transcription Factor ΔFosB - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to AKOS B018304 (CAS:
6308-22-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586663#akos-b018304-cas-number-6308-22-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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